

Preliminary Studies on ER21355 (Ruboxistaurin/LY333531): A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Abstract

ER21355, also known as Ruboxistaurin and LY333531, is a potent and selective inhibitor of Protein Kinase C beta (PKCβ).[1][2][3][4][5] This document provides a comprehensive technical guide on the preclinical data available for **ER21355**, focusing on its mechanism of action, key experimental findings, and the signaling pathways it modulates. All quantitative data are summarized in tabular format, and detailed descriptions of experimental methodologies are provided. Signaling pathways and experimental workflows are visualized using diagrams generated with Graphviz (DOT language) to facilitate a deeper understanding of the compound's biological activity.

Core Compound Information



Parameter	Value	Reference
Compound Name	ER21355 (Ruboxistaurin, LY333531)	[1][3][4]
CAS Number	169939-93-9	[1][2][3]
Molecular Formula	C28H28N4O3 · HCI	[1]
Molecular Weight	505.01 g/mol	[1]
Primary Target	Protein Kinase C beta (PKCβ)	[4][6]
Mechanism of Action	ATP-competitive inhibitor	[7]

Quantitative Data: In Vitro Inhibitory Activity

ER21355 demonstrates high selectivity for the β isoforms of Protein Kinase C. The following table summarizes the half-maximal inhibitory concentration (IC50) values of **ER21355** against various PKC isoforms.

PKC Isoform	IC50 (nM)	Selectivity vs. PKCβI	Selectivity vs. PKCβII	Reference
РКСВІ	4.7	-	1.3x	[2][3][7]
РКСВІІ	5.9	0.8x	-	[2][3][7]
ΡΚCα	360	76.6x	61.0x	[2][3]
РКСу	300	63.8x	50.8x	[3]
ΡΚCδ	250	53.2x	42.4x	[3]
ΡΚCε	>100,000	>21,276x	>16,949x	[3]
РКС	52	11.1x	8.8x	[3]
РКСη	-	-	-	[3]

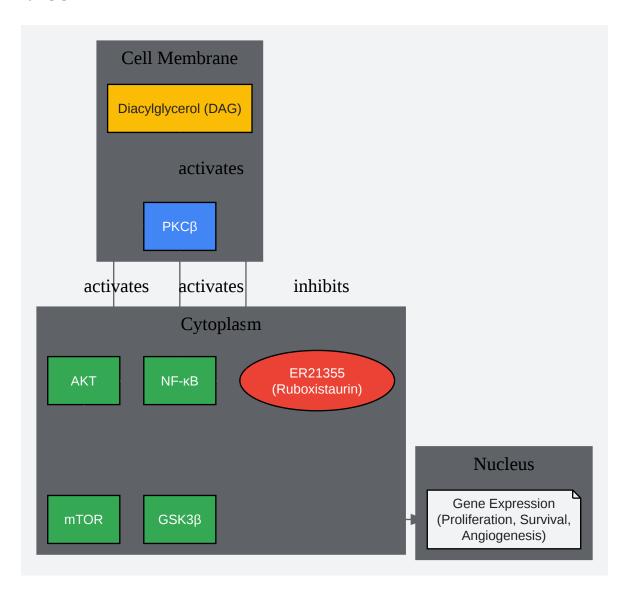
Signaling Pathways



ER21355, as a selective PKC β inhibitor, modulates several downstream signaling cascades implicated in cellular proliferation, survival, and angiogenesis. PKC β is a key enzyme in pathways that regulate cell survival and apoptosis.[8]

PKCB Signaling and Downstream Effectors

PKCβ activation, often initiated by diacylglycerol (DAG), leads to the phosphorylation and activation of numerous downstream targets.[9] These include proteins involved in cell cycle progression and survival. **ER21355**, by competitively binding to the ATP-binding site of PKCβ, blocks these downstream signaling events.[7] PKCβ2 is known to activate the pro-survival transcription factor NF-κB and the kinase AKT, which in turn influences the mTOR and GSK3β pathways.[8]





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Caption: **ER21355** inhibits PKC β , blocking downstream signaling to AKT, NF- κ B, mTOR, and GSK3 β .

Experimental Protocols

While specific, detailed step-by-step protocols for **ER21355** are proprietary to the conducting research institutions, the methodologies can be summarized based on published preclinical studies.

In Vitro Kinase Assay for IC50 Determination

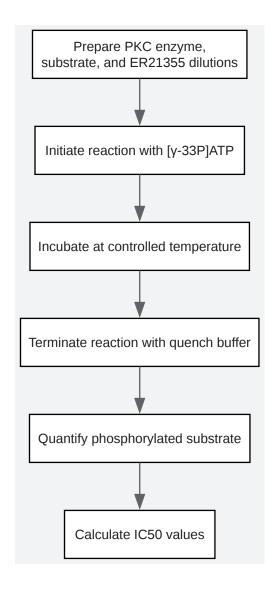
The inhibitory activity of **ER21355** on different PKC isoforms is typically determined using a radiometric filter plate assay or a fluorescence polarization-based assay.

General Workflow:

- Enzyme and Substrate Preparation: Recombinant human PKC isoforms are used. A specific peptide substrate for PKC is prepared in a suitable buffer.
- Compound Dilution: **ER21355** is serially diluted to a range of concentrations.
- Reaction Initiation: The PKC enzyme, peptide substrate, and ER21355 are incubated together. The reaction is initiated by the addition of [y-33P]ATP.
- Incubation: The reaction is allowed to proceed for a specified time at a controlled temperature.
- Reaction Termination: The reaction is stopped by the addition of a quench buffer, typically containing EDTA.
- Detection: The amount of phosphorylated substrate is quantified. In radiometric assays, this
 involves capturing the phosphorylated peptide on a filter plate and measuring radioactivity. In
 fluorescence polarization assays, a phosphospecific antibody and a fluorescent tracer are
 used.



 Data Analysis: IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal doseresponse curve.



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Caption: Workflow for determining the in vitro IC50 of **ER21355** against PKC isoforms.

Preclinical Animal Models of Diabetic Complications

ER21355 has been evaluated in animal models of diabetic microangiopathy, such as diabetic nephropathy and retinopathy.[4][9] A common model is the streptozotocin (STZ)-induced diabetic rat.



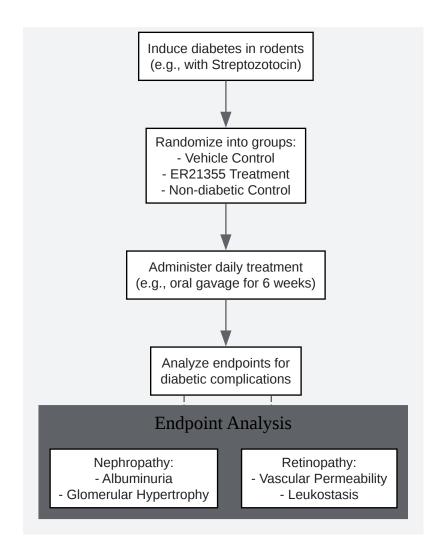




General Protocol:

- Induction of Diabetes: Diabetes is induced in rodents (e.g., rats) by a single intraperitoneal or intravenous injection of streptozotocin. Blood glucose levels are monitored to confirm the diabetic state.
- Treatment Administration: Diabetic animals are randomized to receive either vehicle control or **ER21355** (e.g., 20 mg/kg body weight) daily via oral gavage for a specified duration (e.g., 6 weeks).[10] A non-diabetic control group is also included.
- Endpoint Analysis: At the end of the treatment period, various parameters are assessed to evaluate the efficacy of ER21355 in mitigating diabetic complications.
 - Diabetic Nephropathy: Measurement of albuminuria (albumin excretion rate in urine) and assessment of glomerular hypertrophy from kidney tissue sections.
 - Diabetic Retinopathy: Evaluation of retinal vascular permeability (e.g., using Evans blue dye) and leukostasis (quantification of adherent leukocytes in retinal vessels).





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Caption: General experimental workflow for evaluating **ER21355** in a rodent model of diabetes.

Summary and Future Directions

The preliminary studies on **ER21355** (Ruboxistaurin) have established it as a potent and selective inhibitor of PKCβ. Its ability to modulate key signaling pathways involved in cell survival and its efficacy in preclinical models of diabetic complications underscore its therapeutic potential. Further research should focus on elucidating the full spectrum of its downstream effects and exploring its utility in other PKCβ-mediated pathologies. The detailed methodologies and summarized data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals interested in advancing the study of this promising compound.



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